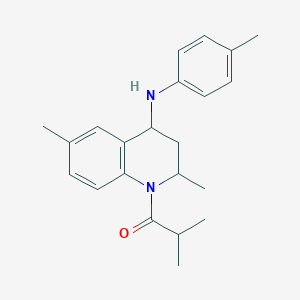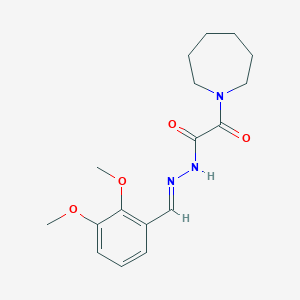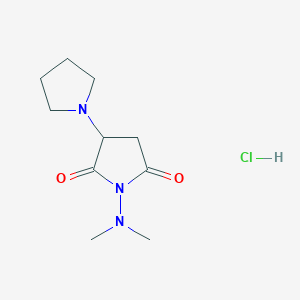
1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
描述
1-Isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as L-765,314, is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is not fully understood, but it is believed to act as a dopamine D1 receptor partial agonist. This means that 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine can bind to and activate dopamine D1 receptors, but only partially activates them. This results in a more subtle effect on the dopaminergic system compared to full agonists, which can cause side effects such as motor disturbances and addiction.
Biochemical and Physiological Effects
1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to have several biochemical and physiological effects in animal models. These include increased dopamine release in the striatum, improved motor function, and reduced neuronal loss in Parkinson's disease models. In Alzheimer's disease models, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to inhibit the aggregation of amyloid beta peptides and reduce oxidative stress. In schizophrenia models, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to improve cognitive function and reduce the positive symptoms of the disease.
实验室实验的优点和局限性
One of the main advantages of using 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments is its selective binding to dopamine D1 receptors. This allows researchers to study the effects of dopamine D1 receptor activation without the confounding effects of other dopamine receptor subtypes. However, one limitation of using 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is its partial agonist activity, which may not fully replicate the effects of full agonists in vivo.
未来方向
There are several future directions for the study of 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine. One area of research is the development of more potent and selective dopamine D1 receptor partial agonists. This could lead to the development of new therapeutics for Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is the investigation of the long-term effects of 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine on the dopaminergic system and other neurotransmitter systems. This could provide valuable insights into the potential long-term effects of dopamine D1 receptor activation in various diseases. Finally, the use of 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine in combination with other drugs could lead to the development of more effective and targeted therapies for various diseases.
科学研究应用
1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In Alzheimer's disease, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of the disease. In schizophrenia, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to improve cognitive function and reduce the positive symptoms of the disease.
属性
IUPAC Name |
1-[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-14(2)22(25)24-17(5)13-20(19-12-16(4)8-11-21(19)24)23-18-9-6-15(3)7-10-18/h6-12,14,17,20,23H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXQKZHSDMFLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C(C)C)C=CC(=C2)C)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878334.png)
![N-(3-methyl-1-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3878335.png)


![8-{2-methyl-3-[(pyridin-3-ylmethyl)amino]benzoyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3878367.png)
![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B3878369.png)
![N-[2-(4-nitrophenyl)-1-({2-[3-(2-nitrophenyl)-2-propen-1-ylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3878376.png)
![N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3878383.png)

![1-benzyl-2-phenyl-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B3878399.png)
![ethyl 2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878405.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3878417.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878420.png)
![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878429.png)